molecular formula C12H7NOS B575610 Naphtho[2,3-d]thiazole-2-carbaldehyde CAS No. 190834-54-9

Naphtho[2,3-d]thiazole-2-carbaldehyde

Cat. No.: B575610
CAS No.: 190834-54-9
M. Wt: 213.254
InChI Key: IQMQPSCLPKNMHJ-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]thiazole-2-carbaldehyde is a heterocyclic compound featuring a fused naphthalene-thiazole core with a formyl (-CHO) substituent at position 2. Its synthesis typically involves multi-step reactions starting from naphthoquinone derivatives. For example, 2-amino-3-chloronaphthalene-1,4-dione (1) reacts with carbon disulfide and dimethyl sulfate to form intermediates like 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione (2), which is oxidized to yield functionalized derivatives . This compound exhibits notable photophysical properties and has been explored for antimicrobial activity against pathogens such as Candida albicans and Staphylococcus aureus . Its structural rigidity and electron-deficient thiazole ring make it a candidate for applications in organic electronics and medicinal chemistry .

Properties

CAS No.

190834-54-9

Molecular Formula

C12H7NOS

Molecular Weight

213.254

IUPAC Name

benzo[f][1,3]benzothiazole-2-carbaldehyde

InChI

InChI=1S/C12H7NOS/c14-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H

InChI Key

IQMQPSCLPKNMHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(S3)C=O

Synonyms

Naphtho[2,3-d]thiazole-2-carboxaldehyde (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]thiazole-2-carbaldehyde typically involves the condensation of 2-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to cyclization using phosphorus pentasulfide (P2S5) to form the thiazole ring . The final step involves oxidation with potassium ferricyanide in an alkaline medium to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Bioactivity/Applications Thermal Stability (m.p., °C) Reference
This compound Naphtho[2,3-d]thiazole -CHO at C2 61–70 Antimicrobial, organic electronics 190–200 (estimated)
5a (N-Benzamide derivative) Naphtho[2,3-d]thiazole -CONHPh at C2 61 MIC: 2–8 µg/mL (C. albicans) 220–225
Compound 8 Naphtho[1,2-d]thiazole Pyrazole-CN-Et group 71 N/A (semiconductor candidate) 225–227
Naphtho[2,3-d]imidazole-3e Naphtho[2,3-d]imidazole 4-Bromophenyl group 80.2 Anti-BVDV activity 259–260
Benzo[b]naphtho[2,3-d]thiophenyl-triazine Thiophene-triazine Triazine ring N/A Organic electronics >250

Key Research Findings

  • Synthetic Flexibility : Naphtho[2,3-d]thiazole derivatives are synthetically versatile, with yields ranging from 50% to 91% depending on substituents .
  • Bioactivity vs. Electronics : Thiazole derivatives prioritize antimicrobial activity, while thiophene-triazine analogues focus on charge transport in OFETs .
  • Thermal Stability : Pyrazole-fused derivatives (e.g., compound 8 ) exhibit higher melting points (225–227°C) due to increased aromaticity .
  • Antiviral Potential: Naphthoimidazole derivatives (e.g., 3e) demonstrate that replacing thiazole sulfur with nitrogen enhances antiviral specificity .

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